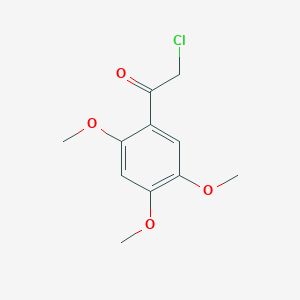
2-Chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone
準備方法
合成経路および反応条件: プリモビストの調製には、エトキシベンジル-ジエチレントリアミン-五酢酸のガドリニウム錯体であるガドクセテート二ナトリウムの合成が含まれます。合成は、ジエチレントリアミン五酢酸とエトキシベンジルクロリドを反応させてエトキシベンジル誘導体を得ることから始まります。 次に、この中間体を塩化ガドリニウムと反応させて、最終的なガドリニウム錯体を形成します .
工業生産方法: プリモビストの工業生産には、化合物またはその塩を置換酢酸またはアルカリ金属塩と反応させて、主要な中間体を合成する一工程反応が含まれます。 この方法は、新規な技術ルート、高収率、および簡便な操作を特徴とし、大規模生産に適しています .
化学反応の分析
反応の種類: プリモビストは、錯形成やキレート形成など、さまざまな化学反応を起こします。 ガドリニウムイオンは、エトキシベンジル-ジエチレントリアミン-五酢酸と安定な錯体を形成し、これは造影剤としての機能に不可欠です .
一般的な試薬と条件: プリモビストの合成には、ジエチレントリアミン五酢酸、エトキシベンジルクロリド、塩化ガドリニウムなどの試薬が含まれます。 反応は通常、安定なガドリニウム錯体の形成を保証するために、制御された条件下で行われます .
生成される主要な生成物: プリモビストの合成で生成される主要な生成物は、ガドクセテート二ナトリウムであり、これはMRI造影イメージングで使用される有効成分です .
4. 科学研究への応用
プリモビストは、化学、生物学、医学、産業の分野において、幅広い科学研究への応用があります。
科学的研究の応用
Primovist has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
プリモビストは、エトキシベンジル-ジエチレントリアミン-五酢酸との安定なガドリニウム錯体の形成によって効果を発揮します。 ガドリニウムイオンは、励起された原子核のスピン格子緩和時間の短縮を引き起こし、MRIにおける信号強度と画像コントラストの増加につながります . プリモビストの肝細胞への取り込みは、有機アニオン輸送ポリペプチドによって仲介され、肝臓組織の画像強調を可能にします .
6. 類似の化合物との比較
プリモビストは、肝臓特異性と高い肝臓への取り込みにより、ガドリニウムベースの造影剤の中でユニークです。類似の化合物には、以下が含まれます。
ガドベネートジメグルミン(マルチハンス): プリモビストに比べて、肝臓への取り込みが低い別の肝胆道造影剤です.
ガドペンテテートジメグルミン(マグネビスト): 一般的なMRIイメージングに使用される、非特異的なガドリニウム造影剤です.
ガドテレートメグルミン(ドタレム): 高安定性ですが、肝臓特異性のない、大環状ガドリニウム造影剤です.
類似化合物との比較
Primovist is unique among gadolinium-based contrast agents due to its hepatospecific properties and high hepatic uptake. Similar compounds include:
Gadobenate dimeglumine (MultiHance): Another hepatobiliary contrast agent with lower hepatic uptake compared to Primovist.
Gadopentetate dimeglumine (Magnevist): A non-specific gadolinium contrast agent used for general MRI imaging.
Gadoterate meglumine (Dotarem): A macrocyclic gadolinium contrast agent with high stability but not hepatospecific.
Primovist’s unique ability to provide both dynamic phase and hepatobiliary phase imaging makes it particularly valuable for liver-specific applications .
生物活性
2-Chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone (CAS No. 19278-85-4) is a synthetic organic compound with potential biological activities that have garnered interest in pharmacological research. This compound is characterized by the presence of a chloro group and multiple methoxy substituents on the aromatic ring, which may influence its biological properties.
- Molecular Formula : C11H13ClO4
- Molecular Weight : 244.67 g/mol
- Structural Features : The compound features a chlorinated ethanone structure with a trimethoxyphenyl moiety, which is significant for its biological interactions.
Biological Activity Overview
Research on this compound has indicated various biological activities, primarily in the areas of anticancer and antimicrobial effects. Below is a summary of key findings:
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound's derivatives have demonstrated IC50 values ranging from 5.7 to 12.2 µM against U-937 and SK-MEL-1 cancer cell lines, indicating potent anticancer activity .
- Mechanism of Action : Research suggests that these compounds induce apoptosis in cancer cells through mechanisms that do not primarily involve tubulin polymerization or CDK inhibition .
Antimicrobial Activity
The antimicrobial potential of this compound has also been noted:
- Inhibition Studies : Compounds with similar structures have shown appreciable antimicrobial activity against various pathogens, with some derivatives achieving over 70% cell viability in bioassays .
Table 1: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding affinities of this compound to specific anticancer receptors (e.g., PDB: 2A91). These studies indicate favorable interactions that correlate with the observed biological activities .
特性
IUPAC Name |
2-chloro-1-(2,4,5-trimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVMSMRUJSHNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460224 | |
| Record name | 2-chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19278-85-4 | |
| Record name | 2-Chloro-1-(2,4,5-trimethoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19278-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















